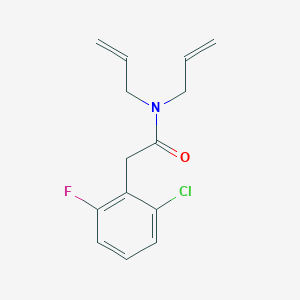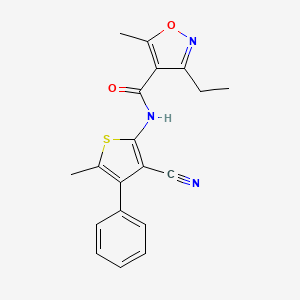![molecular formula C22H18N2O3S B4535618 [3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B4535618.png)
[3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-methoxyphenyl)methanone
Vue d'ensemble
Description
The compound under discussion is a part of a broader category of chemicals that have been studied for their unique spectroscopic properties and potential applications in various fields, including organic electronics and pharmacology. These substances often exhibit interesting optical and electronic characteristics due to their complex molecular structures.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions starting from substituted anilines or other aromatic precursors. For instance, Dallemagne et al. (1994) describe a process for synthesizing aminophenylcyclopenta[b]pyrrolones, which shares structural motifs with the target compound, indicating the possibility of employing similar synthetic routes for its production (Dallemagne et al., 1994).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds has been performed using techniques such as X-ray diffraction (XRD) and spectroscopy. These studies provide insights into the compound's geometric configuration, intermolecular interactions, and conformational dynamics. For example, the crystal and molecular structure of related methanones have been characterized, revealing insights into their crystalline arrangements and molecular conformations (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
The chemical behavior of such compounds can involve various reactions, including cyclization, acylation, and condensation, depending on the functional groups present in the structure. The specific reactions and chemical properties would depend on the substituents and the molecular context of the compound.
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and the nature of the substituents.
Chemical Properties Analysis
Chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and photophysical properties, are essential for applications in material science and organic synthesis. The compound's unique structure, featuring a thieno[3,2-e]pyridin moiety fused with a cyclopenta[b] ring, suggests interesting electronic and optical properties that could be explored further.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
The compound has been explored for its synthesis and antimicrobial applications. For instance, Altalbawy (2013) discussed the preparation of similar compounds and their evaluation for antimicrobial properties, highlighting the potential use of such compounds in addressing microbial resistance (Altalbawy, 2013).
Spectroscopic Properties
The electronic absorption, excitation, and fluorescence properties of related compounds have been studied, indicating their potential in spectroscopic applications. Al-Ansari (2016) investigated the effects of structure and environment on the spectroscopic properties of similar compounds, providing insights into their utility in various scientific applications (Al-Ansari, 2016).
Synthesis of Novel Derivatives
The synthesis of new derivatives of related compounds has been a subject of interest for their potential in creating new materials and drugs. Abdel-rahman et al. (2000) synthesized novel thieno[2,3-b]pyridines and related compounds, demonstrating the compound's versatility in chemical synthesis (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2000).
Photocyclisation Applications
Research has also been conducted on the photocyclisation of similar compounds, with Austin et al. (2007) exploring the synthesis of annulated quinolines via photocyclisation, indicating potential applications in photochemistry and material science (Austin, Egan, Tully, & Pratt, 2007).
Application in Antitumor Agents
The compound and its derivatives have shown potential as antitumor agents. Hayakawa et al. (2004) discovered a derivative of the compound as a cytotoxic agent selective against a tumorigenic cell line, suggesting its use in cancer research (Hayakawa, Shioya, Agatsuma, Furukawa, & Sugano, 2004).
Propriétés
IUPAC Name |
[6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-13-9-7-12(8-10-13)20(25)21-19(23)18-17(16-6-3-11-27-16)14-4-2-5-15(14)24-22(18)28-21/h3,6-11H,2,4-5,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWBEDXVXBHOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-methoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4535539.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4535543.png)
![(2,5-difluorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4535547.png)
![N-(3,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4535550.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4535554.png)
![2,6-bis{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyridine](/img/structure/B4535556.png)

![N-(2-isopropyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4535579.png)

![2-chloro-N-({[2-(5-chloro-1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4535588.png)
![methyl 3-[2-(tert-butylamino)-2-oxoethyl]-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4535597.png)
![(2-oxo-2-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}ethoxy)acetic acid](/img/structure/B4535604.png)

![2-[methyl(phenylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4535630.png)